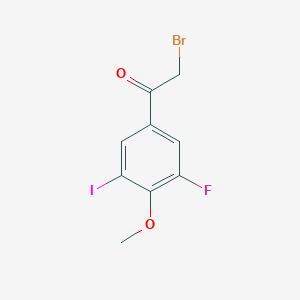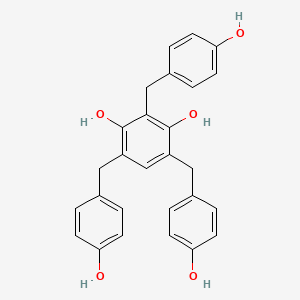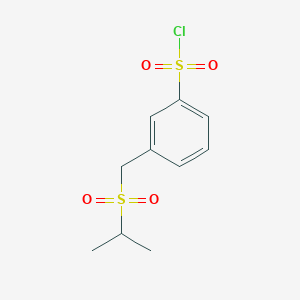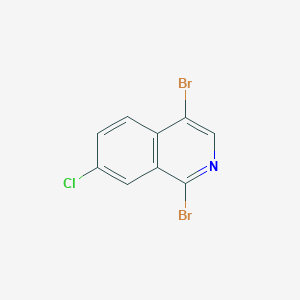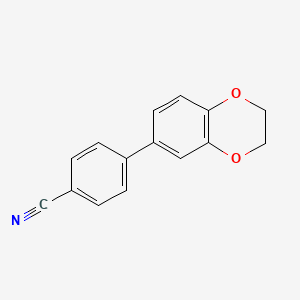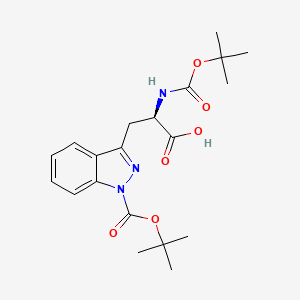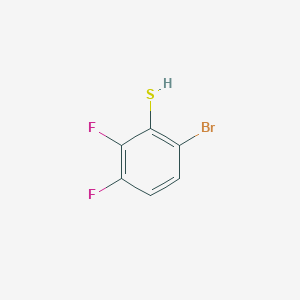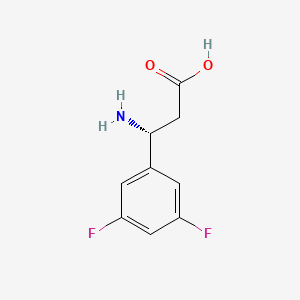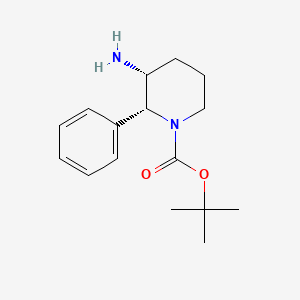
tert-Butyl (Z)-styrylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (Z)-styrylcarbamate is an organic compound that features a tert-butyl group, a styryl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (Z)-styrylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with styrene derivatives. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by the addition of a styrene derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (Z)-styrylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (Z)-styrylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a protective group for amines in peptide synthesis. The tert-butyl group can be easily removed under mild acidic conditions, making it useful in the synthesis of peptides and other biomolecules .
Medicine
The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl (Z)-styrylcarbamate involves its ability to undergo hydrolysis and other chemical transformations. The carbamate group can be hydrolyzed to release the corresponding amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the styryl group.
Styryl carbamate: Similar but without the tert-butyl group.
tert-Butyl (E)-styrylcarbamate: An isomer with different spatial arrangement.
Uniqueness
tert-Butyl (Z)-styrylcarbamate is unique due to the presence of both tert-butyl and styryl groups, which confer distinct chemical properties. The (Z)-configuration also imparts specific stereochemical characteristics that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-2-phenylethenyl]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)/b10-9- |
InChI Key |
POEOBHBXPYDDER-KTKRTIGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


